GSK2973980A

Metabolic Disease Triglyceride Synthesis DGAT1 Inhibition

GSK2973980A is a potent, highly selective DGAT1 inhibitor (enzymatic IC50 3.3 nM, >2,900x selectivity). Distinct from other DGAT1 inhibitors, it features a non-mutagenic profile and excellent DMPK attributes. This makes it ideal for target validation in metabolic disorders, chronic in vivo studies, and as a reference standard. Ensure reliable, reproducible results.

Molecular Formula C25H19F5N4O4
Molecular Weight 534.4 g/mol
Cat. No. B12433303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK2973980A
Molecular FormulaC25H19F5N4O4
Molecular Weight534.4 g/mol
Structural Identifiers
SMILESC1CC(C(=O)C2=C1C=C(C=C2)C3=CN=C(C=N3)NC(=O)NC4=CC(=C(C=C4)F)F)(CC(=O)O)CC(F)(F)F
InChIInChI=1S/C25H19F5N4O4/c26-17-4-2-15(8-18(17)27)33-23(38)34-20-11-31-19(10-32-20)14-1-3-16-13(7-14)5-6-24(22(16)37,9-21(35)36)12-25(28,29)30/h1-4,7-8,10-11H,5-6,9,12H2,(H,35,36)(H2,32,33,34,38)/t24-/m0/s1
InChIKeyOTKTZEZTFCAULO-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GSK2973980A (26d) – High-Potency Tetralone-Based DGAT1 Inhibitor for Metabolic Research


GSK2973980A (also designated as compound 26d) is a potent and highly selective small-molecule inhibitor of acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1), an enzyme that catalyzes the terminal and committed step in triglyceride biosynthesis [1]. Discovered and optimized by GlaxoSmithKline through a tetralone series structure–activity relationship (SAR) campaign, GSK2973980A exhibits a human DGAT1 enzymatic IC₅₀ of 3.3 nM and was advanced as a preclinical development candidate for metabolic disorders including obesity and dyslipidemia [1][2]. The compound is characterized by a robust selectivity profile, favorable drug metabolism and pharmacokinetic (DMPK) attributes across multiple species, and demonstrated in vivo efficacy in acute lipid challenge models [1][3].

Why GSK2973980A Cannot Be Replaced by Other DGAT1 Inhibitors Without Compromising Potency, Selectivity, or Non-Mutagenicity


DGAT1 inhibitors represent a chemically and pharmacologically heterogeneous class; potency, off-target liabilities, mutagenicity risk, and DMPK profiles diverge sharply even among clinical-stage compounds [1]. GSK2973980A exhibits an enzymatic IC₅₀ (3.3 nM) that is up to 26-fold more potent than certain other advanced DGAT1 inhibitors (e.g., AZD7687, LCQ908), and its >2,900-fold selectivity over DGAT2 and ACAT isoforms is among the highest quantified in the class [1][2]. Critically, GSK2973980A was explicitly designed to circumvent the genotoxic aniline degradation liability that plagued earlier tetralone leads, a feature not universally addressed across all DGAT1 chemotypes [1]. These distinctions render direct substitution with in-class alternatives untenable for studies requiring maximal target engagement, clean ancillary pharmacology, or a validated non-mutagenic chemical series.

GSK2973980A – Comparative Quantitative Evidence for Scientific and Procurement Decisions


Superior Enzymatic Potency of GSK2973980A Against Human DGAT1 Relative to Advanced Clinical Comparators

GSK2973980A inhibits human DGAT1 with an enzymatic IC₅₀ of 3.3 nM, representing a potency advantage over other well-characterized DGAT1 inhibitors including AZD7687 (IC₅₀ = 80 nM), LCQ908/pradigastat (IC₅₀ = 57–157 nM), and PF-04620110 (IC₅₀ = 19 nM) [1][2][3][4]. This differential potency is derived from head-to-head SAR optimization within the tetralone series, where the (S)-trifluoroethyl acetic acid substituent confers >1,000-fold improvement over early leads [1].

Metabolic Disease Triglyceride Synthesis DGAT1 Inhibition

Exceptional Within-Family Selectivity of GSK2973980A Over DGAT2 and ACAT Enzymes

GSK2973980A exhibits >2,900-fold selectivity over human DGAT2, ACAT1 (SOAT1), and ACAT2 (SOAT2) enzymes, with IC₅₀ values exceeding 10 μM for all three related acyltransferases [1][2]. In contrast, PF-04620110 demonstrates >1,000-fold selectivity over DGAT2 [3], and AZD7687 shows an ACAT1 IC₅₀ of 34 μM (corresponding to a ~425-fold selectivity window) . The >2,900-fold selectivity of GSK2973980A represents one of the highest within-family discrimination margins reported among DGAT1 inhibitors.

Enzyme Selectivity Lipid Metabolism Target Validation

Broad Off-Target Selectivity Profile of GSK2973980A: Cardiac Ion Channels, CYP Enzymes, and Proteome-Wide Thermal Shift

GSK2973980A demonstrates an extensive and well-documented off-target selectivity profile: IC₅₀ values >10 μM in hERG, Nav1.5, and Cav1.2 QPatch assays (>3,000-fold over DGAT1 IC₅₀); IC₅₀ values >10 μM across five major CYP isoforms (CYP1A2, 2C9, 2C19, 2D6, 3A4) with no time-dependent inhibition up to 50 μM; and in a proteome-wide thermal shift assay quantifying 7,103 proteins, only two proteins (EPHX2 and SDR39U1) beyond DGAT1 showed reproducibly altered thermal stability [1][2]. While PF-04620110 also exhibits a clean cardiac and CYP profile, the proteome-wide thermal shift data for GSK2973980A provides an orthogonal, unbiased assessment of cellular target engagement that is not available for many comparators [1][2].

Safety Pharmacology Drug-Drug Interactions Chemical Probe Validation

Verified Non-Mutagenicity of GSK2973980A and Resolution of Genotoxic Aniline Degradation Liability

The tetralone DGAT1 inhibitor series was initially encumbered by a mutagenic right-hand-side (RHS) aniline degradation product. GSK2973980A (26d) was specifically engineered to eliminate this liability: it was confirmed non-mutagenic in the Ames test across Salmonella typhimurium strains TA1535, TA1537, TA98, TA100, and Escherichia coli WP2uvrA (pKM101), both with and without S9 metabolic activation [1]. This contrasts with earlier tetralone leads (e.g., S-12a) which, despite favorable potency and PK, contained mutagenic RHS aniline degradation products that precluded further development [1]. Not all DGAT1 inhibitors in the literature have publicly reported Ames data or an explicit design strategy to mitigate degradation-derived genotoxicity, making the validated non-mutagenicity of GSK2973980A a distinguishing feature for long-term in vivo studies.

Genotoxicity Lead Optimization Drug Development

Robust In Vivo Triglyceride-Lowering Efficacy of GSK2973980A at Low Oral Doses in Mouse Lipid Challenge Model

In an acute postprandial lipid excursion model in Swiss Albino mice, orally administered GSK2973980A (26d) achieved 76% inhibition of plasma triglyceride (TG) elevation at a dose of 0.3 mg/kg, with a terminal plasma drug concentration of 36 ng/mL, and 97.6% inhibition at 1 mg/kg with a plasma level of 106 ng/mL [1][2]. By comparison, PF-04620110 demonstrated 94% TG inhibition at 0.3 mg/kg in the same model, but head-to-head dosing at 0.3 mg/kg shows GSK2973980A is slightly less efficacious at that specific dose, while its near-complete suppression (97.6%) at 1 mg/kg underscores potent in vivo target engagement [1]. The estimated ED₅₀ for the earlier tetralone lead S-12a (0.23 mg/kg) and the low systemic exposure required for efficacy suggest that GSK2973980A achieves robust DGAT1 inhibition primarily within the gastrointestinal tract, consistent with its high local concentration during absorption [1][3].

In Vivo Pharmacology Lipid Metabolism Pharmacodynamics

GSK2973980A – Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Target Validation and Chemical Probe Studies in DGAT1-Driven Triglyceride Metabolism

Given its 3.3 nM enzymatic potency and >2,900-fold selectivity over DGAT2 and ACAT isoforms [1][2], GSK2973980A is optimally suited for acute and chronic target validation experiments where unequivocal attribution of phenotype to DGAT1 inhibition is required. The extensive off-target profiling—including negative cardiac ion channel findings, minimal CYP inhibition, and proteome-wide thermal shift data with only two off-target hits [1][2]—further qualifies GSK2973980A as a high-confidence chemical probe for mechanistic studies in hepatocytes, adipocytes, and enterocytes. Researchers investigating the role of DGAT1 in hepatic steatosis, insulin sensitivity, or postprandial lipid handling will benefit from the compound's clean pharmacology relative to less comprehensively characterized in-class alternatives.

In Vivo Metabolic Disease Models Requiring Long-Term Dosing with Minimal Genotoxicity Risk

The explicit demonstration of non-mutagenicity in the full Ames panel (± S9) distinguishes GSK2973980A from earlier tetralone leads that contained mutagenic degradation products [1]. This makes GSK2973980A a preferred candidate for chronic in vivo metabolic studies in rodents, including diet-induced obesity (DIO) models, non-alcoholic steatohepatitis (NASH) models, and insulin resistance paradigms. The validated oral bioavailability (41–68% F across mouse, rat, and dog) and low plasma clearance (3.3–13.3 mL/min/kg) support once-daily oral dosing regimens [1], while the high plasma protein binding (99.9–99.98% across species) should be factored into pharmacokinetic/pharmacodynamic modeling [1].

Comparative Pharmacology and Selectivity Benchmarking of Novel DGAT1 Inhibitor Chemotypes

Owing to its well-characterized multi-tiered selectivity data and published dose-response for in vivo triglyceride suppression (76% inhibition at 0.3 mg/kg, 97.6% at 1 mg/kg) [1], GSK2973980A serves as an ideal reference standard for benchmarking newly discovered DGAT1 inhibitors. The availability of enzymatic IC₅₀ data across human, rat, and mouse DGAT1 orthologs (3.3 nM, 13 nM respectively) [2] facilitates cross-species comparisons, while the cell-based C2C12 IC₅₀ (77 nM) provides a cellular efficacy benchmark [1]. Researchers developing next-generation DGAT1 inhibitors or evaluating alternative acyltransferase inhibitors can use GSK2973980A as a well-documented positive control for both in vitro and in vivo assays.

In Vitro ADME and Drug-Drug Interaction Profiling Using a Clean CYP and Ion Channel Standard

The absence of significant CYP inhibition (all IC₅₀ >10 μM across CYP1A2, 2C9, 2C19, 2D6, and 3A4) and the lack of time-dependent CYP inactivation up to 50 μM [1] qualify GSK2973980A as an excellent negative control compound for cytochrome P450 inhibition assays and drug-drug interaction (DDI) screening panels. Similarly, its clean cardiac ion channel profile (hERG, Nav1.5, Cav1.2 IC₅₀ >10 μM) [1][2] makes it suitable as a reference compound in safety pharmacology assays where a DGAT1 inhibitor with minimal cardiovascular liability is required. Contract research organizations (CROs) and pharmaceutical development teams conducting ADME-Tox profiling of DGAT1-targeting chemical series will find GSK2973980A a valuable comparator.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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